

# PF-06260933: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | PF-06260933 |           |  |  |  |
| Cat. No.:            | B15605689   | Get Quote |  |  |  |

CAS Number: 1811510-56-1

This technical guide provides a comprehensive overview of **PF-06260933**, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

## **Core Compound Information**

**PF-06260933** is an orally active, small-molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in various cellular processes, including inflammation, insulin resistance, and cell migration.[1] Its CAS number is 1811510-56-1.

**Chemical and Physical Properties** 

| Property          | -<br>Value               | Reference |
|-------------------|--------------------------|-----------|
| CAS Number        | 1811510-56-1             |           |
| Molecular Formula | C16H13CIN4               |           |
| Molecular Weight  | 296.76 g/mol             |           |
| Appearance        | White to off-white solid |           |
| Purity            | ≥98%                     |           |
| Solubility        | Soluble in DMSO          |           |



### **Mechanism of Action**

**PF-06260933** is an ATP-competitive inhibitor of MAP4K4. By binding to the kinase domain of MAP4K4, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of key signaling pathways, notably the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways. This inhibition leads to a reduction in the production of proinflammatory cytokines and an improvement in insulin sensitivity. While highly selective for MAP4K4, **PF-06260933** has also been shown to inhibit Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).

## **Biological Activity and Therapeutic Potential**

**PF-06260933** has demonstrated significant therapeutic potential in preclinical models of various diseases, including metabolic disorders, inflammatory conditions, and cardiovascular diseases.

## **In Vitro Activity**



| Assay                       | Cell Type                                   | Endpoint                                  | Result                                      | Reference |
|-----------------------------|---------------------------------------------|-------------------------------------------|---------------------------------------------|-----------|
| Kinase Inhibition           | -                                           | IC50 (MAP4K4)                             | 3.7 nM                                      | [1]       |
| Cellular Activity           | -                                           | IC50                                      | 160 nM                                      | [1]       |
| Anti-<br>inflammatory       | LPS-stimulated human monocytes              | TNF-α<br>production (IC50)                | ~100 nM                                     |           |
| Insulin<br>Sensitization    | Human skeletal<br>muscle cells              | Insulin-<br>stimulated<br>glucose uptake  | >50%<br>enhancement                         |           |
| Endothelial<br>Permeability | Human aortic endothelial cells              | TNF-α-mediated permeability               | Robust prevention                           | [1]       |
| Antiviral                   | Human foreskin<br>fibroblast (HFF)<br>cells | CMV replication<br>(EC50)                 | 9.6 - 13.3 μΜ                               |           |
| Platelet<br>Aggregation     | Isolated human<br>platelets                 | Collagen- or thrombin-induced aggregation | 70.9% and<br>61.2% inhibition<br>(at 20 μM) | _         |

## **In Vivo Activity**



| Disease Model   | Animal Model                       | Treatment<br>Regimen             | Key Findings                                                                            | Reference |
|-----------------|------------------------------------|----------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Type 2 Diabetes | ob/ob mice                         | 10 mg/kg, p.o.,<br>bid, 4 weeks  | 44% reduction in fasting blood glucose                                                  |           |
| Inflammation    | Wild-type mice                     | 15 mg/kg, p.o.                   | >90% inhibition<br>of LPS-induced<br>TNF-α                                              | _         |
| Atherosclerosis | ApoE-/- mice on a Western diet     | 10 mg/kg, p.o.,<br>bid, 6 weeks  | Significant<br>decrease in<br>plaque formation                                          | [2]       |
| Atherosclerosis | Ldlr-/- mice on a<br>high-fat diet | 10 mg/kg, p.o.,<br>bid, 10 weeks | Amelioration of plaque development and promotion of plaque regression (46.0% vs. 25.5%) | [2]       |

# Signaling Pathways and Experimental Workflows MAP4K4 Signaling Pathway

**PF-06260933** targets MAP4K4, a key upstream regulator of inflammatory and stress-response pathways. The following diagram illustrates the central role of MAP4K4 and the inhibitory effect of **PF-06260933**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PF-06260933: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605689#pf-06260933-cas-number-1811510-56-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com